molecular formula C28H29FN4O2S B2839005 N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476440-99-0

N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2839005
CAS RN: 476440-99-0
M. Wt: 504.62
InChI Key: OUNCHONSCHVBJP-UHFFFAOYSA-N
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Description

“N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a complex organic compound. It contains several functional groups including a fluorophenyl group, a phenacylsulfanyl group, a triazolyl group, and an adamantane-1-carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and phenacylsulfanyl groups would likely contribute to the compound’s polarity, while the adamantane-1-carboxamide group would add significant steric bulk .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Synthesis and Biological Activities : A study by Al-Abdullah et al. (2014) involved the synthesis of derivatives related to N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide, demonstrating potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, as well as dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats. The derivatives synthesized showed significant biological activities, suggesting potential applications in developing antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).

Neuroprotective Agents

Fluorescent Heterocyclic Adamantane Derivatives : Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane derivatives with the aim to develop multifunctional neuroprotective agents. These compounds exhibited a high degree of neuroprotective activity through various mechanisms, including inhibition of N-methyl-d-aspartate (NMDA) receptors and nitric oxide synthase, modulation of calcium channels, and effective antioxidant properties. This indicates potential applications in neuroprotection and neurological assay development (Joubert et al., 2011).

Antiviral Applications

Anti-Influenza Virus Activity : Göktaş et al. (2012) explored the antiviral potential of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives containing an adamantyl moiety against influenza viruses. One particular compound showed potent inhibitory effects against influenza A/H3N2 virus, acting as a fusion inhibitor by preventing the hemagglutinin-induced conformational change at low pH, highlighting its potential as an antiviral agent (Göktaş et al., 2012).

Material Science Applications

Polyamide Synthesis : Liaw et al. (1999) developed new adamantane-type cardo polyamides with high thermal stability and mechanical strength, suitable for advanced material applications. The synthesis involved a new adamantane-type cardo dicarboxylic acid as a precursor, leading to polymers with desirable properties for high-performance materials (Liaw et al., 1999).

Antifungal and Antibacterial Agents

Broad-Spectrum Antibacterial Candidates : Al-Wahaibi et al. (2020) synthesized novel adamantane-based carbohydrazide derivatives with significant broad-spectrum antibacterial activity. These compounds demonstrated potent activity against various bacteria, including strains resistant to traditional antibiotics, highlighting their potential as new antibacterial agents (Al-Wahaibi et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, future research might focus on optimizing its structure to improve its effectiveness .

properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29FN4O2S/c29-22-6-8-23(9-7-22)33-25(31-32-27(33)36-17-24(34)21-4-2-1-3-5-21)16-30-26(35)28-13-18-10-19(14-28)12-20(11-18)15-28/h1-9,18-20H,10-17H2,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNCHONSCHVBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)F)SCC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

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